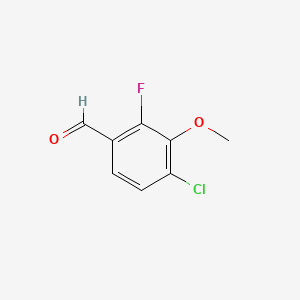
4-Chloro-2-fluoro-3-methoxybenzaldehyde
Cat. No. B1456977
Key on ui cas rn:
1002344-97-9
M. Wt: 188.58 g/mol
InChI Key: LFDRRVSSSZUDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07611647B2
Procedure details


To a solution of 2-chloro-6-fluoroanisole (321.2 g) in 2 L of dry tetrahydrofuran (THF), cooled to −70° C., was added 890 mL of 2.5 M n-BuLi in hexane over 30 min with good mechanical stirring. During the addition the reaction warmed to −48 to −50° C. and was held there for 15 min after addition was complete. The solution was cooled to −75° C. before a solution of 177 g of dimethylformamide (DMF) in 100 mL of THF was added keeping the temperature below −50° C. The reaction was warmed to room temperature and 260 g of 37% aqueous HCl was slowly added and stirring was continued for 2 hours. The phases were separated and the organic phase concentrated and taken into 2 L of ether. The solution was washed twice with 500 mL of aqueous 10% HCl. The organic phase was dried over MgSO4, filtered and concentrated to 372 g of a light gold oil (93% pure by GC). This oil was distilled bulb to bulb to give 282 g (75% yield) of a light gold oil that solidified upon standing. A small sample was crystallized from pentane to give fine white needles; MP 44-45° C.; 1H NMR (CDCl3, 300 MHz) δ 10.3 (s, 1H); 7.5 (dd, 1H, J=6.6, 8.5 Hz); 7.3 (m, 1H); 4.0 (s, 3H).






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10].[Li]CCCC.CN(C)[CH:18]=[O:19].Cl>O1CCCC1.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:18]=[O:19])=[C:4]([F:8])[C:3]=1[O:9][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
321.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)OC
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
177 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
260 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-49 (± 1) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was warmed to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed twice with 500 mL of aqueous 10% HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 372 g of a light gold oil (93% pure by GC)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This oil was distilled bulb to bulb
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=C(C=O)C=C1)F)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 282 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

